molecular formula C6H9ClN2 B13464186 2-chloro-1,4,5-trimethyl-1H-imidazole

2-chloro-1,4,5-trimethyl-1H-imidazole

Cat. No.: B13464186
M. Wt: 144.60 g/mol
InChI Key: SQPDSQKLKVNRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1,4,5-trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chlorine atom and three methyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,4,5-trimethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of ionic liquids as green catalysts, which has gained attention for its efficiency and environmentally friendly nature .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,4,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nickel Catalysts: Used in cyclization reactions.

    Ionic Liquids: Employed as green catalysts for efficient synthesis.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-1,4,5-trimethyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1,4,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 2,4,5-triphenyl-: Another substituted imidazole with different substituents.

    1H-Imidazole, 5-chloro-1-methyl-4-nitro-: Contains a nitro group and a different substitution pattern.

Uniqueness

2-chloro-1,4,5-trimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

2-chloro-1,4,5-trimethylimidazole

InChI

InChI=1S/C6H9ClN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3

InChI Key

SQPDSQKLKVNRJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.